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molecular formula C13H14N2 B8689324 2-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole

2-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole

Cat. No. B8689324
M. Wt: 198.26 g/mol
InChI Key: BACJJTXQMLXPKM-UHFFFAOYSA-N
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Patent
US05646281

Procedure details

To a solution of 6.3 g benzamidine hydrochloride in 60 mL ammonium hydroxide was added 4.6 g 2-hydroxycyclohexanone. The reaction mixture was heated to 90° C. for 7 hours in a sealed tube. On cooling to room temperature the crystals formed were collected by filtration and after drying yielded 3.0g 2-phenyl-4,5,6,7,-tetrahydrobenzimidazole (Compound 136), m.p. 300°-301° C.
Name
benzamidine hydrochloride
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH2:10])(=[NH:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.O[CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][C:13]1=O>[OH-].[NH4+]>[C:3]1([C:2]2[NH:9][C:12]3[CH2:17][CH2:16][CH2:15][CH2:14][C:13]=3[N:10]=2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,3.4|

Inputs

Step One
Name
benzamidine hydrochloride
Quantity
6.3 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)(=N)N
Name
Quantity
4.6 g
Type
reactant
Smiles
OC1C(CCCC1)=O
Name
Quantity
60 mL
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling to room temperature the crystals
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
after drying

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1NC2=C(N1)CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 37.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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